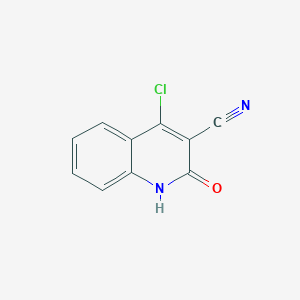
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Descripción general
Descripción
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2O . It has a molecular weight of 204.62 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives has been investigated in several studies . For instance, one study reported the condensation of hydrazine, N-methylhydrazine, and N-phenylhydrazine with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives . This resulted in the formation of new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones .Molecular Structure Analysis
The InChI code for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is 1S/C10H5ClN2O/c11-9-6-3-1-2-4-8(6)13-10(14)7(9)5-12/h1-4H, (H,13,14) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile are complex and can lead to various products depending on the reaction conditions . For example, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide in anhydrous solvents in the presence of triethylamine results in the tosylation of position 4 of the quinolone .Physical And Chemical Properties Analysis
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a solid compound . It has a molecular weight of 204.61 and a molecular formula of C10H5ClN2O . The compound has a LogP value of 2.46548, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Optoelectronic and Nonlinear Properties : A study by Irfan et al. (2020) examined the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds similar to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Their research indicates these compounds could be efficient multifunctional materials for optoelectronic applications due to their favorable hole transport tendency and absorption wavelengths (Irfan et al., 2020).
Proton Transfer Reactions : Alghanmi et al. (2012) explored the proton transfer reactions of a similar compound, 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-carbonitrile, with different amines. This study highlights the potential of these compounds in developing spectro-photometric methods for chemical analysis (Alghanmi et al., 2012).
Nitrile Moiety Hydrolysis : Basafa et al. (2021) investigated the hydrolysis of the nitrile moiety in a related compound, 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Their findings offer insights into the chemical behavior and stability of such compounds, which is crucial for their application in various chemical processes (Basafa et al., 2021).
Synthesis and Chemical Reactions : Mekheimer et al. (2019) provided a comprehensive review of the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives. This study is significant for understanding the diverse synthetic applications and the production of biologically active compounds (Mekheimer et al., 2019).
Corrosion Inhibition : Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performances of novel quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile. Their research suggests these compounds can be effective as corrosion inhibitors for metals, which is vital in industrial applications (Erdoğan et al., 2017).
Mecanismo De Acción
Target of Action
A related compound, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, has been reported to inhibit nad(p)h: quinone oxidoreductase 1 , suggesting that 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile may have similar targets.
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
The future directions for the study and application of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives could involve further exploration of their biological activities and potential uses in medicinal chemistry. For instance, their potential as inhibitors of acetylcholinesterase enzyme (AChE) could be further investigated for the treatment of Alzheimer’s disease . Additionally, new synthetic approaches could be developed to improve the yield and efficiency of their synthesis .
Propiedades
IUPAC Name |
4-chloro-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-6-3-1-2-4-8(6)13-10(14)7(9)5-12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMUCZTOBYSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
680210-85-9 | |
| Record name | 4-Chloro-1,2-dihydro-2-oxoquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2808274.png)
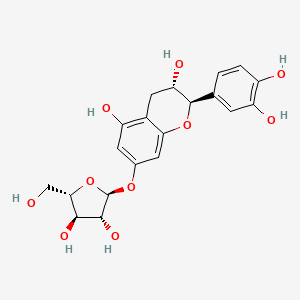
![2-(4-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2808276.png)
![3-[3-(1,1-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)

![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)
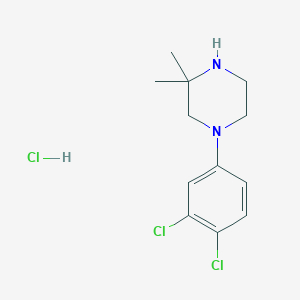
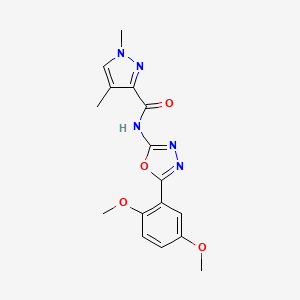
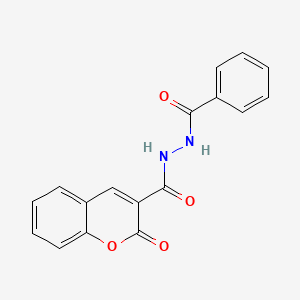
![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2808286.png)
![3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808287.png)
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2808288.png)
